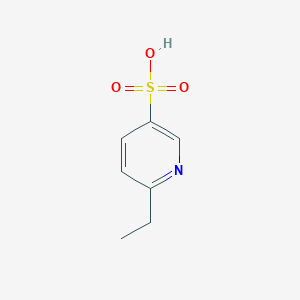
6-Ethylpyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the 3-position is substituted with a sulfonic acid group and the 6-position with an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Diazotation and Substitution: One common method for synthesizing 6-Ethylpyridine-3-sulfonic acid involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. .
Direct Sulfonation: Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts
Industrial Production Methods:
- The industrial production of this compound often employs the diazotation and substitution method due to its efficiency and scalability. The process involves the use of large-scale reactors and controlled conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-Ethylpyridine-3-sulfonic acid can undergo oxidation reactions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of catalysts or under thermal conditions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonyl hydrides.
Aplicaciones Científicas De Investigación
Chemistry:
- 6-Ethylpyridine-3-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals. It also serves as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethyl group may contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Pyridine-3-sulfonic acid: Lacks the ethyl group at the 6-position, making it less hydrophobic.
6-Methylpyridine-3-sulfonic acid: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
Uniqueness:
- The presence of the ethyl group at the 6-position in 6-Ethylpyridine-3-sulfonic acid provides unique steric and electronic characteristics, making it more hydrophobic and potentially more selective in its interactions with molecular targets compared to its analogs.
Propiedades
Número CAS |
801144-32-1 |
|---|---|
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
6-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-4-7(5-8-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
Clave InChI |
YEMUOVGPLRZEGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)

![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
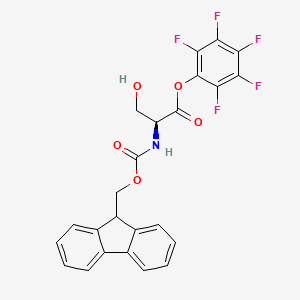
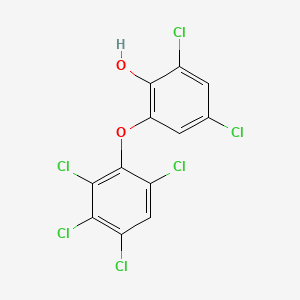
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
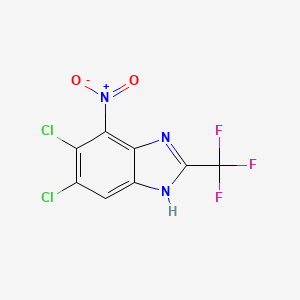
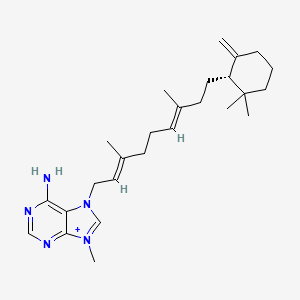
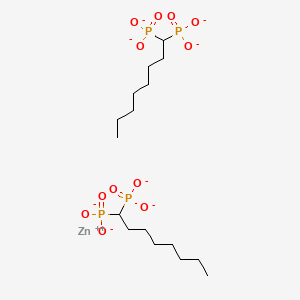
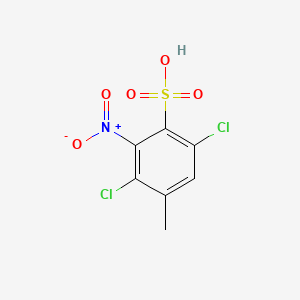

![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
